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molecular formula C8H18N4 B8774675 4a,8a-Dimethyldecahydropyrazino[2,3-b]pyrazine CAS No. 75804-30-7

4a,8a-Dimethyldecahydropyrazino[2,3-b]pyrazine

Cat. No. B8774675
M. Wt: 170.26 g/mol
InChI Key: LQWQILRMAADMQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04218559

Procedure details

The compound was prepared in 37% yield by reacting ethylenediamine with biacetyl according to the method of Stetter, Chem. Ber. 86, 69 (1953).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:4])[CH2:2][NH2:3].[C:5]([C:8]([CH3:10])=O)([CH3:7])=O>>[CH3:7][C:5]12[NH:4][CH2:1][CH2:2][NH:3][C:8]1([CH3:10])[NH:3][CH2:2][CH2:1][NH:4]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CN)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(C)C(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The compound was prepared in 37% yield

Outcomes

Product
Name
Type
Smiles
CC12C(NCCN1)(NCCN2)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 37%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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